molecular formula C17H12BrCl2N3O4 B5580348 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide

Cat. No.: B5580348
M. Wt: 473.1 g/mol
InChI Key: SCKHBDLZKAPSKG-QPJQQBGISA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a dichlorophenyl group

Scientific Research Applications

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could focus on synthesizing this compound and studying its bioactivity. Compounds containing the 1,3-benzodioxole moiety have shown promise in the development of new anticancer agents , so this compound could potentially have similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide typically involves a multi-step process. One common method starts with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole. This intermediate is then subjected to a condensation reaction with 2,4-dichlorobenzylamine in the presence of a suitable catalyst to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the dichlorophenyl group allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-methylbenzamide
  • 6-bromo-1,3-benzodioxole-5-carboxaldehyde
  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives

Uniqueness

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide is unique due to its specific combination of brominated benzodioxole and dichlorophenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N3O4/c18-12-5-15-14(26-8-27-15)3-10(12)7-22-23-17(25)16(24)21-6-9-1-2-11(19)4-13(9)20/h1-5,7H,6,8H2,(H,21,24)(H,23,25)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKHBDLZKAPSKG-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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